4H-1-Benzopyran-4-one,3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-
CAS No.:
Cat. No.: VC16537218
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24O6 |
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Molecular Weight | 360.4 g/mol |
IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
Standard InChI | InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-18,20-24H,5,8H2,1-2H3 |
Standard InChI Key | GUMJOCWLYUKEOL-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1C(CC(C2C1OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The systematic IUPAC name of this compound, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, precisely describes its substitution pattern . The benzopyran core (4H-1-benzopyran-4-one) serves as the foundational structure, with hydroxyl groups at positions 5 and 7 of the aromatic A-ring. Position 3 of the C-ring is occupied by a 2,4-dihydroxyphenyl group, while position 8 features a 3-methyl-2-butenyl (prenyl) chain . This combination of polar hydroxyl groups and a hydrophobic prenyl moiety creates distinct electronic and steric properties that influence its chemical behavior and biological interactions.
Key Structural Data:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 286.24 g/mol | |
CAS Registry Number | 1156-78-1 | |
Substituent Positions | 3,5,7,8 |
Spectroscopic Signatures
While detailed spectral data for this specific compound remains limited in publicly available literature, analogous prenylated flavonoids typically exhibit:
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UV-Vis Absorption: Strong absorbance between 250-350 nm due to conjugated π systems
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Mass Spectrometry: Characteristic fragmentation patterns showing loss of the prenyl group (-68 Da) and sequential dehydration
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NMR Features: Distinct signals for aromatic protons (δ 6.0-7.5 ppm), phenolic hydroxyls (δ 9-12 ppm), and prenyl methyl groups (δ 1.6-1.8 ppm)
Biosynthetic Pathways and Natural Occurrence
Proposed Biogenetic Origin
The compound likely originates through the flavonoid biosynthetic pathway, involving:
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Phenylpropanoid Pathway: Production of p-coumaroyl-CoA from phenylalanine
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Chalcone Formation: Condensation with malonyl-CoA
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Cyclization: Formation of the flavanone skeleton
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Oxidation and Modification: Introduction of hydroxyl groups and prenylation
The prenyl group at position 8 suggests enzymatic transfer of dimethylallyl diphosphate (DMAPP) by a membrane-bound prenyltransferase, a common modification in plant secondary metabolites .
Natural Sources
Current evidence suggests this compound may occur in:
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Moraceae Family: Analogs found in Broussonetia papyrifera (paper mulberry)
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Fabaceae Plants: Structural similarities to prenylated isoflavones in legumes
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Medicinal Herbs: Potential presence in traditional Chinese medicinal plants employing complex flavonoid mixtures
Physicochemical Properties and Reactivity
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL) due to aromatic rings and prenyl group
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Organic Solvents: Soluble in DMSO, methanol, and ethyl acetate
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pH Sensitivity: Phenolic hydroxyls confer pH-dependent solubility (soluble in alkaline conditions)
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Light Sensitivity: Susceptible to photodegradation via quinone formation
Key Reactivity Features:
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Acid-Base Behavior: Three ionizable phenolic protons (pKa ≈ 8-10)
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Electrophilic Substitution: Activated aromatic rings susceptible to nitration/sulfonation
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Oxidative Coupling: Potential for dimerization under oxidative conditions
Research Applications and Technological Relevance
Analytical Reference Standard
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HPLC Calibration: Used as secondary standard for flavonoid quantification
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Mass Spectrometry: Diagnostic fragment ions aid in structural elucidation
Synthetic Biology
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Heterologous Production: Target for engineered yeast strains expressing plant PTases
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Biotransformation Studies: Model substrate for cytochrome P450 enzyme characterization
Material Science Applications
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Antioxidant Coatings: Incorporated into polymer matrices for food packaging
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UV-Absorbing Films: Potential use in solar cell protective layers
Challenges and Future Directions
Research Gaps
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Biosynthetic Enzymes: Prenyltransferase specificity remains uncharacterized
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In Vivo Pharmacokinetics: Absence of ADMET profiling data
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Structure-Activity Relationships: Impact of prenyl chain length on bioactivity
Technological Opportunities
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Nanoformulations: Liposomal encapsulation to enhance bioavailability
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Computational Modeling: QSAR studies to optimize target interactions
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Green Synthesis: Development of biocatalytic routes using immobilized enzymes
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